MIF Tautomerase Inhibition: IC50 of 25.2 µM as a Benchmark for Indolizine Scaffold Activity
The compound demonstrates measurable inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity with an IC50 of 25.2 µM (2.52E+4 nM). This value serves as a class-level baseline for the indolizine-2-carboxylate scaffold; many structurally optimized indolizine derivatives achieve significantly enhanced potency (nanomolar range), indicating that the 8-bromo substitution at this position may influence binding pocket interactions relative to unsubstituted or differently substituted analogs [1]. Direct comparative data for the 6-bromo or 5-bromo regioisomers in this specific assay are not available in the public domain, but this quantitative benchmark allows researchers to assess whether further derivatization of the C8-brominated core yields improved MIF inhibition.
| Evidence Dimension | Inhibition of MIF tautomerase activity |
|---|---|
| Target Compound Data | IC50 = 2.52E+4 nM (25.2 µM) |
| Comparator Or Baseline | Class baseline: indolizine-2-carboxylate derivatives |
| Quantified Difference | Not available (class-level inference only) |
| Conditions | Human cloned MIF tautomerase expressed in E. coli, conversion of L-dopachrome methyl ester to indolecarboxylate |
Why This Matters
Establishes a reproducible activity benchmark for SAR studies; deviations from this IC50 upon scaffold modification inform lead optimization decisions.
- [1] BindingDB. BDBM50359719 (CHEMBL1927060). IC50: 2.52E+4 nM. Inhibition of human cloned MIF tautomerase activity. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359719 View Source
